An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate: Structure, Function, and Experimental Analysis
An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Deoxyguanosine (B1662781) 5'-monophosphate (dGMP), a critical deoxyribonucleotide essential for life. The document elucidates the molecular structure of dGMP, its fundamental role in DNA synthesis and cellular metabolism, and detailed methodologies for its synthesis and quantification. Key enzymatic pathways involving dGMP are illustrated, and quantitative data are presented in a clear, tabular format to support advanced research and drug development endeavors.
Introduction
2'-Deoxyguanosine 5'-monophosphate (dGMP), also known as deoxyguanylic acid, is a fundamental building block of deoxyribonucleic acid (DNA).[1][2] As a purine (B94841) deoxyribonucleoside monophosphate, it is composed of a guanine (B1146940) nucleobase, a deoxyribose sugar, and a single phosphate (B84403) group.[2] The integrity of DNA replication and repair mechanisms hinges on a precise supply of dGMP and its phosphorylated derivatives. Consequently, the enzymes and pathways involved in dGMP metabolism are significant targets for therapeutic intervention, particularly in oncology and virology. This guide aims to provide an in-depth technical resource on the core aspects of dGMP structure and function for professionals in the life sciences.
Molecular Structure of 2'-Deoxyguanosine 5'-Monophosphate
The chemical formula of dGMP is C10H14N5O7P, with a molecular weight of approximately 347.22 g/mol .[3] The molecule consists of three key components:
-
Guanine: A purine nucleobase.
-
Deoxyribose: A five-carbon sugar where the hydroxyl group at the 2' position is replaced by a hydrogen atom.[4]
-
Phosphate Group: Attached to the 5' carbon of the deoxyribose sugar.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H14N5O7P | [3] |
| Molecular Weight | 347.22 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 902-04-5 | [2] |
Structural Diagram
Caption: 2D structure of 2'-Deoxyguanosine 5'-monophosphate.
Biological Function
The primary function of dGMP is to serve as a monomeric precursor for the synthesis of DNA.[1] It is also a key intermediate in the purine salvage pathway.
Role in DNA Synthesis
dGMP is sequentially phosphorylated to 2'-deoxyguanosine 5'-diphosphate (dGDP) and then to 2'-deoxyguanosine 5'-triphosphate (dGTP). This phosphorylation cascade is catalyzed by guanylate kinase (GK) and nucleoside diphosphate (B83284) kinase, respectively. dGTP is one of the four deoxyribonucleoside triphosphates (dNTPs) that are the immediate precursors for DNA replication and repair, incorporated into the growing DNA strand by DNA polymerases.
Biosynthesis of dGMP
dGMP is synthesized through two main pathways: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: This pathway synthesizes purine nucleotides from simple precursors like amino acids, bicarbonate, and formate.[5] The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to guanosine (B1672433) monophosphate (GMP). GMP can then be reduced to dGMP.
-
Salvage Pathway: This energy-efficient pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[1][6] Guanine is converted to GMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). GMP can then be converted to dGMP.
Signaling Pathways
Caption: Biosynthesis and metabolism of dGMP.
Quantitative Data
The enzymatic reactions involving dGMP are characterized by specific kinetic parameters.
Table 1: Kinetic Parameters of Human Guanylate Kinase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| GMP | 10 - 50 | 10 - 30 | ~5 x 10⁵ |
| dGMP | 50 - 200 | 5 - 15 | ~5 x 10⁴ |
Note: Values are approximate and can vary depending on the specific isoform and experimental conditions.
Experimental Protocols
Enzymatic Synthesis of dGMP
This protocol describes a one-pot, multi-enzyme system for the synthesis of dGMP from guanosine and thymidine.
Materials:
-
Guanosine
-
Thymidine
-
E. coli Purine Nucleoside Phosphorylase (PNP)
-
L. delbrueckii N-Deoxyribosyltransferase (NDT)
-
B. subtilis Deoxyguanosine Kinase (dGK)
-
E. coli Acetate (B1210297) Kinase (AcK)
-
Acetyl phosphate
-
Cytidine triphosphate (CTP)
-
MgCl₂
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 5 mM guanosine, 5 mM thymidine, 10 mM acetyl phosphate, 1 mM CTP, and 5 mM MgCl₂.
-
Add the enzymes to the reaction mixture: 0.9 U PNP, 0.3 U NDT, and appropriate amounts of dGK and AcK.
-
Incubate the reaction at 37°C.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.
-
Upon completion, the dGMP product can be purified using ion-exchange chromatography.
Caption: Enzymatic synthesis workflow for dGMP.
Chemical Synthesis of dGMP
This protocol outlines a general approach for the chemical synthesis of dGMP, which typically involves protection and deprotection steps.
Materials:
-
5'-O-Dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Activator (e.g., tetrazole)
-
Oxidizing agent (e.g., iodine in THF/water/pyridine)
-
Deprotection reagents (e.g., ammonia, trichloroacetic acid)
-
Appropriate organic solvents (e.g., dichloromethane, acetonitrile)
Procedure:
-
Phosphitylation: React 5'-O-Dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator to form the phosphoramidite (B1245037) intermediate.
-
Coupling: This step is more relevant for oligonucleotide synthesis but for dGMP, the phosphoramidite is typically hydrolyzed and oxidized.
-
Oxidation: Oxidize the phosphite (B83602) triester to a phosphate triester using an oxidizing agent.
-
Deprotection: Remove the protecting groups (dimethoxytrityl, isobutyryl, and cyanoethyl) using appropriate deprotection reagents to yield dGMP.
-
Purification: Purify the final dGMP product using reverse-phase HPLC or ion-exchange chromatography.
Quantification of dGMP in Cellular Extracts by HPLC
This protocol provides a method for the extraction and quantification of dGMP from bacterial cells using reverse-phase HPLC.
Materials:
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 60% ethanol)
-
HPLC system with a C18 column
-
Mobile phase A: Ammonium acetate buffer
-
Mobile phase B: Methanol
-
dGMP standard
Procedure:
-
Cell Harvesting: Harvest bacterial cells from culture by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Extraction: Resuspend the cell pellet in the extraction solvent and incubate at a high temperature (e.g., 95°C) to lyse the cells and extract the nucleotides.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the nucleotides using a gradient of mobile phase B in mobile phase A.
-
Detect dGMP by UV absorbance at 254 nm.
-
-
Quantification: Determine the concentration of dGMP in the sample by comparing the peak area to a standard curve generated with known concentrations of dGMP.
Conclusion
2'-Deoxyguanosine 5'-monophosphate is a cornerstone of molecular biology, indispensable for the synthesis and maintenance of the genetic code. A thorough understanding of its structure, function, and the pathways that govern its metabolism is critical for researchers in basic science and drug development. The methodologies and data presented in this guide offer a robust foundation for further investigation into the roles of dGMP in health and disease, and for the development of novel therapeutic strategies targeting nucleotide metabolism.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2'-Deoxyguanosine 5'-monophosphate | C10H14N5O7P | CID 135398597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2'-Deoxyguanosine 5'-monophosphate (FDB022388) - FooDB [foodb.ca]
- 5. De novo and salvage pathway of purines | PDF [slideshare.net]
- 6. quora.com [quora.com]
